Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene-
CAS No.: 4433-05-0
Cat. No.: VC16041792
Molecular Formula: C14H20
Molecular Weight: 188.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4433-05-0 |
|---|---|
| Molecular Formula | C14H20 |
| Molecular Weight | 188.31 g/mol |
| IUPAC Name | 7-(7-bicyclo[4.1.0]heptanylidene)bicyclo[4.1.0]heptane |
| Standard InChI | InChI=1S/C14H20/c1-2-6-10-9(5-1)13(10)14-11-7-3-4-8-12(11)14/h9-12H,1-8H2 |
| Standard InChI Key | PGJOOQCXPNHXDI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2C(C1)C2=C3C4C3CCCC4 |
Introduction
Structural Characteristics
The compound’s structure consists of two bicyclo[4.1.0]heptane units linked via a methylene group (-CH₂-) at the 7-position of each bicyclic system. The bicyclo[4.1.0]heptane framework itself comprises a seven-membered ring fused with a cyclopropane ring, creating a strained bicyclic system. The methylene bridge introduces additional steric and electronic complexity, influencing the compound’s stability and reactivity.
Key structural features:
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Bicyclic core: A fused cycloheptane and cyclopropane ring system.
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Methylene bridge: Connects the two bicyclic units, enabling potential π-conjugation or strain-induced reactivity.
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Stereochemistry: No explicit stereochemical details are reported in available literature.
The SMILES notation C1CCC2C(C1)C2=C3C4C3CCCC4 confirms the connectivity, while the InChIKey PGJOOQCXPNHXDI-UHFFFAOYSA-N provides a standardized identifier for computational studies .
Applications and Research Findings
Biological and Pharmacological Activity
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Anticancer properties: Inhibition of specific enzyme targets in cancer cell lines.
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Antimicrobial activity: Potential interactions with bacterial membranes or proteins.
Materials Science and Industrial Applications
The compound’s rigid structure could theoretically serve as a building block for:
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Polymer precursors: Crosslinking agents in high-performance polymers.
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Nanomaterials: Scaffolds for creating porous or structured materials.
Research Gaps:
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Computational studies to predict electronic or mechanical properties are absent.
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Experimental validation of reactivity patterns is required.
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